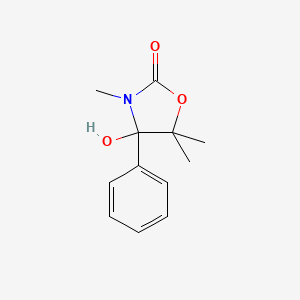![molecular formula C14H10OS2 B14596852 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one CAS No. 61255-03-6](/img/structure/B14596852.png)
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienothiophenes. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiophene core substituted with a phenyl group and an ethanone moiety.
準備方法
The synthesis of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]thiophene Core: The thieno[2,3-b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Phenyl Substitution: The phenyl group is introduced via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate phenyl halides and palladium catalysts.
Ethanone Introduction: The ethanone moiety is added through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
化学反応の分析
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, aluminum chloride), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action .
類似化合物との比較
1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one can be compared with other thieno[2,3-b]thiophene derivatives, such as:
1-(5-Phenylthiophen-2-yl)ethanone: Similar structure but lacks the thieno[2,3-b]thiophene core.
2-Thiopheneethanol: Contains a thiophene ring but differs in functional groups and applications.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different reactivity and uses
特性
CAS番号 |
61255-03-6 |
|---|---|
分子式 |
C14H10OS2 |
分子量 |
258.4 g/mol |
IUPAC名 |
1-(2-phenylthieno[2,3-b]thiophen-5-yl)ethanone |
InChI |
InChI=1S/C14H10OS2/c1-9(15)12-7-11-8-13(17-14(11)16-12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
JYNNETGMNMHFOM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(S1)SC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)





![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
